molecular formula C20H15FN2O3S2 B2536116 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide CAS No. 895469-91-7

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2536116
CAS No.: 895469-91-7
M. Wt: 414.47
InChI Key: VUHFXFHQNZDBNQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, naphthothiazole, and propanamide groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzenesulfonyl chloride with naphtho[2,1-d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is unique due to its combination of fluorobenzene, sulfonyl, and naphthothiazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHFXFHQNZDBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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